

Application Notes and Protocols for (S)-SNAP-5114 Anticonvulsant Dose-Response Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticonvulsant properties of (S)-SNAP-5114, a selective inhibitor of the GABA transporters GAT-2 and GAT-3. The following sections detail its mechanism of action, summarize key dose-response data from preclinical studies, and provide detailed experimental protocols for assessing its anticonvulsant efficacy.

Introduction

(S)-SNAP-5114 is a valuable research tool for investigating the role of GABAergic neurotransmission in seizure modulation. It acts as a GABA transport inhibitor with selectivity for GAT-3 and GAT-2. By blocking these transporters, (S)-SNAP-5114 increases the extracellular levels of GABA, the primary inhibitory neurotransmitter in the central nervous system, particularly in the thalamus.[1] This enhancement of GABAergic tone is believed to be the primary mechanism underlying its anticonvulsant effects observed in various animal models of epilepsy.

Mechanism of Action: GABA Transporter Inhibition

(S)-SNAP-5114 exhibits a distinct inhibitory profile for GABA transporters. The table below summarizes its in vitro inhibitory potency.



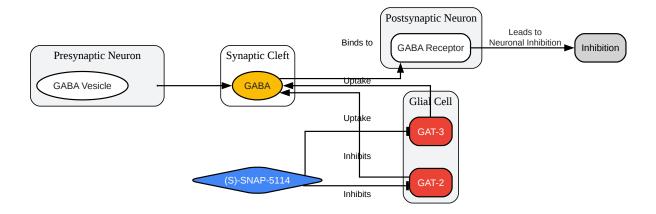




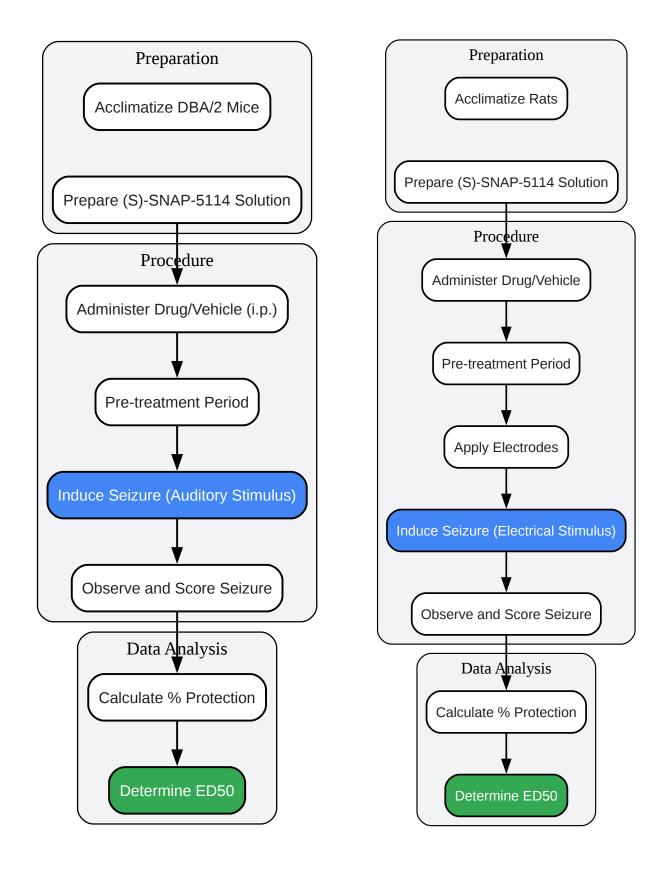
Transporter Subtype	IC50 (μM)	Species
hGAT-3	5	Human
rGAT-2	21	Rat
hGAT-1	388	Human
Data from Borden et al. (1994) as cited by Tocris Bioscience.		

This selectivity for GAT-3 and GAT-2 over GAT-1 suggests a targeted modulation of GABAergic signaling, potentially offering a different therapeutic window compared to non-selective GABA uptake inhibitors.









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References

- 1. apexbt.com [apexbt.com]
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